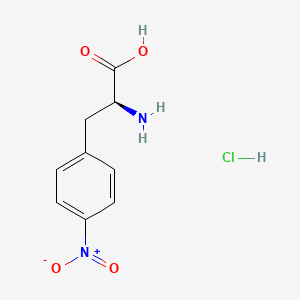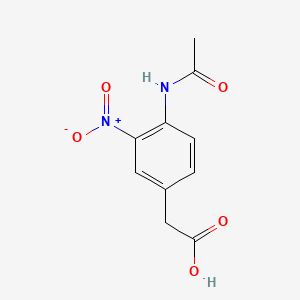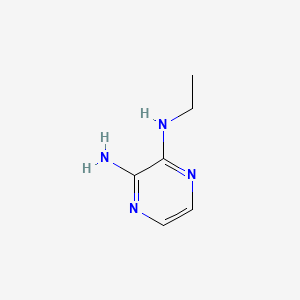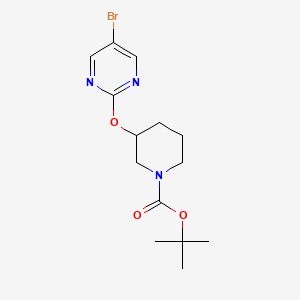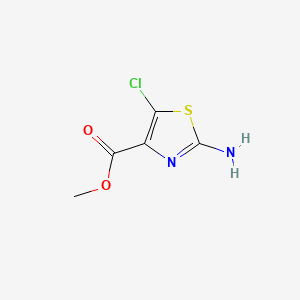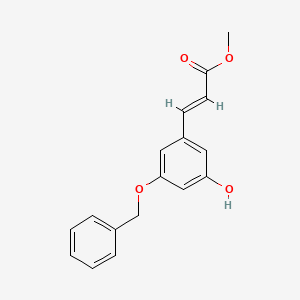
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester (CAS# 1798418-54-8) is a compound useful in organic synthesis . It has a molecular weight of 284.31 and a molecular formula of C17H16O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to an ester group and a hydroxyl group . The IUPAC name is methyl (E)-3-(3-hydroxy-5-phenylmethoxyphenyl)prop-2-enoate .Chemical Reactions Analysis
Esters, including this compound, can undergo various chemical reactions. For instance, they can be produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base . They can also be prepared via acid-catalyzed esterification and transesterification .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a topological polar surface area of 55.8Ų and a XLogP3 of 3.3 . It’s soluble in dichloromethane and ethyl acetate . As an ester, it’s intermediate in boiling points between nonpolar alkanes and alcohols .Scientific Research Applications
Chemical Analysis and Detection
Parabens and Metabolites in Human Samples : 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester, related to paraben compounds, has relevance in studies analyzing the occurrence of parabens and their metabolites in human samples. Such studies have investigated parabens in urine and blood, highlighting the wide use of these compounds in cosmetics, personal care products, and pharmaceuticals, and the consequent human exposure (Zhang et al., 2020).
Analytical Methods for Parabens in Cosmetics : Research also delves into analytical methods for detecting substances like methyl paraben, a compound structurally related to 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester, in cosmetic products. Techniques such as spectrophotometry, HPLC, and electrokinetic capillary electrophoresis are employed for accurate quantification and monitoring (Mallika J.B.N et al., 2014).
Environmental Analysis of Parabens and Esters : The occurrence, fate, and behavior of parabens in aquatic environments have been a subject of study, given their extensive use and potential as weak endocrine disrupter chemicals. The environmental persistence and toxicity of these compounds, including their ester forms, are crucial in understanding their overall impact (Haman et al., 2015).
Biomedical Applications and Health Effects
Health Aspects of Parabens : Studies have been conducted to evaluate the health aspects of compounds structurally similar to 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester, like methyl paraben. These investigations cover the compound's absorption, metabolism, and excretion in the human body, along with its acute and chronic toxicity profiles (Soni et al., 2002).
In Vivo Neuroprotection Studies : Derivatives and compounds structurally related to 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester have been investigated for their neuroprotective properties. For instance, studies on acetyl-l-carnitine, an ester, demonstrate its effectiveness against neurotoxic effects in the brain, shedding light on potential therapeutic applications (Alves et al., 2009).
Industrial and Environmental Applications
Food Industry and Dietary Exposure : Research on the occurrence of parabens in foodstuffs and the consequent dietary exposure is significant, considering the widespread use of these compounds in various industries. The detection of such esters in different food categories underscores the need for monitoring and regulating their presence in consumables (Liao et al., 2013).
Industrial Applications of Ester Synthesis : The synthesis and application potential of various ester products, including those structurally related to 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester, in the chemical industry is a field of ongoing research. These studies explore the use of alternative feedstocks and aim to enhance the sustainability and economic efficiency of industrial processes (Sevostyanova & Batashev, 2023).
properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-5-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)8-7-14-9-15(18)11-16(10-14)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKGGEZSPSBBQM-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

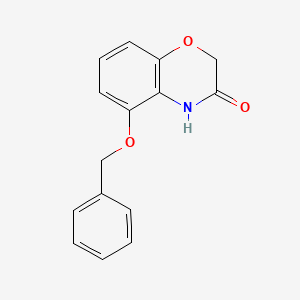
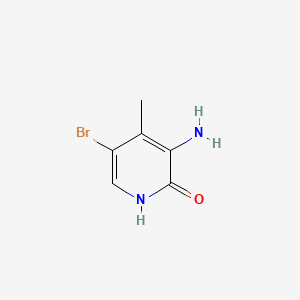
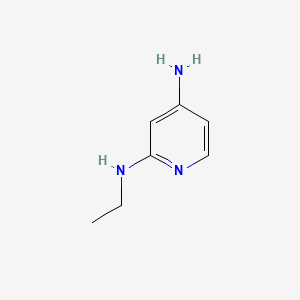
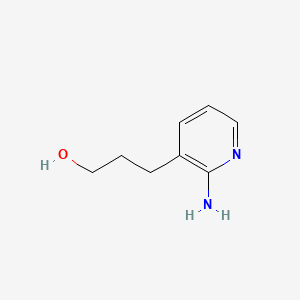
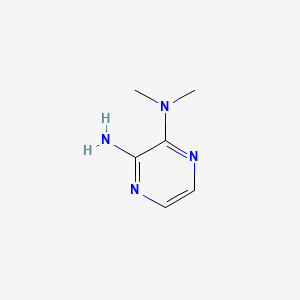
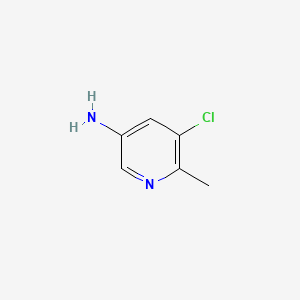
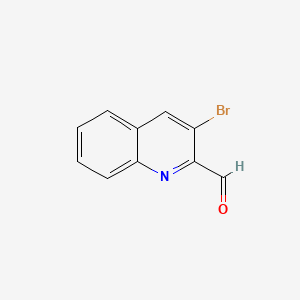
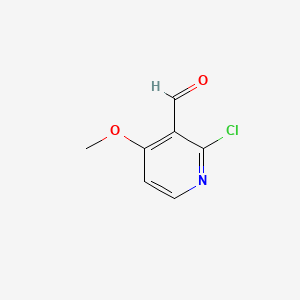
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
